3-Fluoro-2-(methylsulphonyl)nitrobenzene
Overview
Description
3-Fluoro-2-(methylsulphonyl)nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, making it a valuable subject of study in multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)nitrobenzene typically involves several stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro or fluoro groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products Formed
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)nitrobenzene is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the fluoro and methylsulfonyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-nitrotoluene
- 2-Fluoro-3-nitrotoluene
- 3-Fluoro-4-nitrotoluene
Uniqueness
3-Fluoro-2-(methylsulphonyl)nitrobenzene is unique due to the presence of both a fluoro and a methylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other nitrobenzene derivatives .
Properties
IUPAC Name |
1-fluoro-2-methylsulfonyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWLORGUKZGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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